![molecular formula C19H21FN2O B6044600 4-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)pyridine](/img/structure/B6044600.png)
4-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)pyridine
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Overview
Description
4-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)pyridine, commonly known as FP-Pyridine, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of FP-Pyridine is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic properties. FP-Pyridine has also been shown to modulate the activity of other neurotransmitters such as serotonin and glutamate, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
FP-Pyridine has been shown to have a range of biochemical and physiological effects. It has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal plasticity and survival. Additionally, FP-Pyridine has been shown to decrease levels of pro-inflammatory cytokines, which may contribute to its potential use in the treatment of neuroinflammatory disorders.
Advantages and Limitations for Lab Experiments
FP-Pyridine has several advantages for use in lab experiments. It has high selectivity for dopamine D2 receptors, which allows for more specific investigation of its effects on this receptor subtype. Additionally, FP-Pyridine has a relatively long half-life, which may allow for more sustained effects in animal models. However, FP-Pyridine has limitations such as its low solubility in water, which may make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on FP-Pyridine. One area of interest is its potential use in the treatment of neurodegenerative diseases. Additionally, further investigation of its mechanism of action and effects on other neurotransmitter systems may provide insight into its therapeutic potential. Finally, the development of more soluble forms of FP-Pyridine may allow for more widespread use in experimental settings.
Synthesis Methods
FP-Pyridine can be synthesized through a multistep process that involves the reaction of 2-fluoroacetophenone with piperidine to form 2-(2-fluorophenyl)ethylpiperidine. This intermediate is then reacted with pyridine-4-carboxylic acid to produce FP-Pyridine. The synthesis method has been optimized to improve the yield and purity of the final product.
Scientific Research Applications
FP-Pyridine has been studied extensively for its potential therapeutic applications. It has been shown to have antipsychotic, anxiolytic, and antidepressant properties in animal models. Additionally, FP-Pyridine has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
[3-[2-(2-fluorophenyl)ethyl]piperidin-1-yl]-pyridin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O/c20-18-6-2-1-5-16(18)8-7-15-4-3-13-22(14-15)19(23)17-9-11-21-12-10-17/h1-2,5-6,9-12,15H,3-4,7-8,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LASDCBWVMGUAFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=NC=C2)CCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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